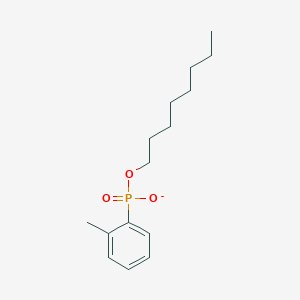

Octyl (2-methylphenyl)phosphonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

82744-35-2 |

|---|---|

Molecular Formula |

C15H24O3P- |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

(2-methylphenyl)-octoxyphosphinate |

InChI |

InChI=1S/C15H25O3P/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3,(H,16,17)/p-1 |

InChI Key |

BIXDCOTUONXRKM-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCOP(=O)(C1=CC=CC=C1C)[O-] |

Origin of Product |

United States |

Advanced Analytical Techniques for Phosphonate Characterization

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural analysis of organic molecules. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be the primary methods employed to determine the structure of Octyl (2-methylphenyl)phosphonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool that provides detailed information about the carbon-hydrogen framework and the phosphorus atom within the molecule.

The proton NMR (¹H NMR) spectrum of this compound would be expected to show distinct signals corresponding to the protons of the octyl group and the 2-methylphenyl (o-tolyl) group.

Octyl Group Protons: The octyl chain would exhibit a series of multiplets in the upfield region of the spectrum. The terminal methyl group (CH₃) would likely appear as a triplet. The methylene (B1212753) groups (CH₂) adjacent to the phosphonate (B1237965) oxygen and those within the alkyl chain would produce overlapping multiplets.

2-Methylphenyl Group Protons: The aromatic protons of the tolyl group would resonate in the downfield region. Due to their proximity to the phosphorus atom and the methyl substituent, they would display complex splitting patterns. The methyl group protons on the aromatic ring would appear as a distinct singlet.

A hypothetical ¹H NMR data table is presented below based on typical chemical shifts for similar structures.

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 8.0 | Multiplet |

| O-CH₂ (Octyl) | 3.8 - 4.2 | Multiplet |

| Ar-CH₃ | 2.2 - 2.5 | Singlet |

| (CH₂)₆ (Octyl) | 1.2 - 1.7 | Multiplet |

| CH₃ (Octyl) | 0.8 - 1.0 | Triplet |

This table is a representation of expected values and is not based on experimental data.

The carbon-13 NMR (¹³C NMR) spectrum provides information on all the unique carbon atoms in the molecule.

Octyl Group Carbons: The eight carbon atoms of the octyl chain would appear in the upfield region of the spectrum. The carbon attached to the phosphonate oxygen (O-CH₂) would be the most downfield of this set.

2-Methylphenyl Group Carbons: The aromatic carbons would resonate in the downfield region. The carbon atom directly bonded to the phosphorus atom would show a characteristic coupling (J-coupling) to the phosphorus nucleus. The methyl carbon of the tolyl group would appear at a characteristic upfield shift.

A hypothetical ¹³C NMR data table is presented below.

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic C-P | 125 - 135 (doublet) |

| Aromatic CH | 120 - 140 |

| O-CH₂ (Octyl) | 60 - 70 |

| Ar-CH₃ | 20 - 25 |

| Alkyl Chain (CH₂) | 14 - 35 |

| Terminal CH₃ (Octyl) | ~14 |

This table is a representation of expected values and is not based on experimental data.

Phosphorus-31 NMR (³¹P NMR) is a crucial technique for characterizing organophosphorus compounds as it directly probes the phosphorus nucleus. researchgate.net The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. For dialkyl arylphosphonates, the ³¹P NMR signal is expected to appear in a specific region. The presence of a single sharp peak would confirm the purity of the compound and the +5 oxidation state of the phosphorus atom. semanticscholar.org Studies on the formation of aryl nucleoside H-phosphonates have utilized ³¹P NMR to investigate reaction pathways in detail. organic-chemistry.org

The expected chemical shift for this compound would likely fall within the typical range for arylphosphonate esters.

| Nucleus | Expected Chemical Shift (ppm) |

| ³¹P | +15 to +30 |

This table is a representation of expected values and is not based on experimental data.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation. For this compound, the key vibrational bands would include:

P=O Stretch: A strong absorption band characteristic of the phosphoryl group, typically observed in the region of 1250-1200 cm⁻¹.

P-O-C Stretch: Absorptions corresponding to the phosphonate ester linkages.

C-H Stretch: Bands for the aromatic and aliphatic C-H bonds.

C=C Stretch: Absorptions from the aromatic ring.

A hypothetical IR data table is presented below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| P=O (Phosphoryl) | 1250 - 1200 | Strong |

| P-O-C (Ester) | 1050 - 950 | Strong |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium-Weak |

This table is a representation of expected values and is not based on experimental data.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of a phosphonate ester, with common fragmentation pathways including cleavage of the P-O and C-O bonds, as well as fragmentation of the octyl chain. General studies on the mass spectra of organophosphorus compounds indicate that rearrangements and simple cleavages are common fragmentation pathways. nih.gov

A hypothetical mass spectrometry data table is presented below.

| Fragment Ion | Structure | Significance |

| [M]⁺ | [C₁₅H₂₅O₃P]⁺ | Molecular Ion |

| [M-C₈H₁₇]⁺ | [C₇H₈O₃P]⁺ | Loss of the octyl group |

| [C₇H₇P=O]⁺ | Fragment from the tolylphosphonate moiety | |

| [C₈H₁₇]⁺ | Octyl cation |

This table is a representation of expected values and is not based on experimental data.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of the constituent elements within a compound. For this compound, this involves quantifying the percentages of carbon (C), hydrogen (H), oxygen (O), and phosphorus (P). The theoretical composition is calculated from the molecular formula (C₁₅H₂₅O₃P), and experimental values are obtained using specialized instrumentation, typically involving combustion analysis.

The comparison between theoretical and experimental values is a critical indicator of the sample's purity. A close correlation suggests a high degree of purity, while significant deviations may indicate the presence of impurities or residual solvents.

Table 1: Theoretical and Hypothetical Experimental Elemental Analysis Data for this compound

| Element | Theoretical Mass % | Hypothetical Experimental Mass % |

| Carbon (C) | 63.36% | 63.31% |

| Hydrogen (H) | 8.86% | 8.90% |

| Oxygen (O) | 16.88% | 16.95% |

| Phosphorus (P) | 10.89% | 10.84% |

Note: The experimental data are hypothetical and serve as an illustrative example.

X-ray Diffraction Studies of Phosphonate Structures

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction byproducts and for assessing its purity. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC): Due to their thermal stability, many phosphonate esters can be analyzed by gas chromatography. d-nb.infonih.gov A GC method for this compound would typically involve a high-temperature capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides structural information from the mass spectrum of the analyte, aiding in its definitive identification. nih.govresearchgate.net For certain polar phosphonates, derivatization may be necessary to increase their volatility for GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of organophosphorus compounds, including those that are not amenable to GC due to low volatility or thermal instability. nih.govchromatographyonline.com For this compound, a reversed-phase HPLC method would likely be employed.

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm or Mass Spectrometer (LC-MS) |

| Injection Volume | 10 µL |

This method would allow for the separation of the target compound from more polar or less polar impurities. The use of a mass spectrometer as a detector (LC-MS) would provide molecular weight and fragmentation data, enhancing the certainty of peak identification. nih.govresearchgate.net

Coordination Chemistry and Complexation Behavior of Phosphonates

Interaction with Metal Ions and Complex Formation

The interaction of phosphonate (B1237965) ligands with metal ions is primarily dictated by the hard-soft acid-base (HSAB) principle. The phosphoryl oxygen atom (P=O) is a hard Lewis base, exhibiting a strong affinity for hard Lewis acids, which include a wide range of metal ions.

Phosphonates are effective chelating agents that bind securely to di- and trivalent metal ions. nih.gov The stability of the metal complexes they form tends to increase with the number of phosphonic acid groups available for coordination. nih.gov While simple phosphonates can act as monodentate ligands through the phosphoryl oxygen, the presence of other functional groups within the molecule can lead to polydentate coordination, forming more stable chelate rings.

In the case of Octyl (2-methylphenyl)phosphonate, the primary coordination site is the phosphoryl oxygen. The ester and aryl groups are generally not directly involved in coordination but significantly influence the ligand's electronic and steric properties. The general structure of a phosphonate ligand is shown below.

Table 1: General Structure of a Phosphonate

| Functional Group | Representation |

| Phosphoryl Group | P=O |

| Ester Groups | -OR |

| Organic Substituent | -R' |

This table illustrates the key components of a phosphonate molecule that influence its coordination behavior.

Dialkyl alkylphosphonates have demonstrated superiority over trialkyl phosphates in the extraction of uranium and thorium. bohrium.com This enhanced extraction capability is attributed to the electronic effects of the substituents on the phosphorus atom. The replacement of an alkoxy group with an alkyl or aryl group generally increases the electron density on the phosphoryl oxygen, making it a stronger Lewis base.

New tris-amidinate actinide (Th, U) complexes with a rare O-bound terminal phosphaethynolate (OCP⁻) ligand have been synthesized and characterized. nih.govrsc.org For comparison, the cyanate (B1221674) (OCN⁻) and thiocyanate (B1210189) (SCN⁻) analogs were also prepared, which showed a preference for N-coordination to the actinide metals. nih.govrsc.org This highlights the preference of the hard actinide ions for the hard oxygen donor of the phosphonate group.

Structural and Electronic Aspects of Metal-Phosphonate Complexes

The structure and stability of metal-phosphonate complexes are governed by a delicate balance of electronic and steric factors.

The substituents on the phosphonate ligand, namely the organic group attached to the phosphorus atom and the ester groups, have a profound impact on its coordination properties. The 2-methylphenyl group in this compound is expected to have two main effects:

Electronic Effect: The methyl group is weakly electron-donating, which slightly increases the electron density on the phenyl ring and, through inductive and resonance effects, on the phosphoryl oxygen. This enhanced basicity of the oxygen atom leads to stronger coordination with metal ions.

Steric Effect: The ortho-position of the methyl group introduces steric hindrance around the phosphorus center. This can influence the geometry of the resulting metal complex and may affect the number of ligands that can coordinate to a single metal ion. nih.gov

The long octyl chain of the ester group primarily influences the solubility of the ligand and its metal complexes in organic solvents, a critical factor in solvent extraction processes. It can also play a role in the packing of molecules in the solid state, potentially leading to the formation of specific supramolecular architectures.

Table 2: Predicted Influence of Substituents in this compound

| Substituent | Predicted Effect |

| 2-Methylphenyl | |

| Electronic | Increases basicity of phosphoryl oxygen |

| Steric | Influences coordination geometry and number |

| Octyl Ester | |

| Solubility | Enhances solubility in organic solvents |

| Structural | Affects solid-state packing |

This table summarizes the anticipated effects of the organic moieties on the coordination behavior of the title compound.

The basicity of the phosphoryl oxygen is a key determinant of the strength of the metal-phosphonate bond. Computational studies on a range of phosphonate ligands have shown that replacing an alkoxy group with an alkyl or aryl group generally increases the electron density on the phosphoryl oxygen, thereby increasing its basicity. iaea.org This trend is consistent with the observed extraction efficiencies of these ligands for metal ions like uranium and thorium.

However, steric effects can sometimes counteract the electronic effects. researchgate.net Significant steric repulsion from bulky substituents can lead to a destabilization of the metal-ligand complex, even if the phosphoryl oxygen is highly basic. researchgate.net In the case of this compound, the steric bulk of the 2-methylphenyl group is a critical consideration. While the methyl group itself is relatively small, its position ortho to the phosphonate group can create a crowded environment around the coordination site. This may lead to longer metal-oxygen bond distances or a reduction in the coordination number of the metal ion compared to less hindered phosphonate ligands.

Hybrid Metal Phosphonate Coordination Networks

Metal phosphonates are known to form extended one-, two-, or three-dimensional coordination networks. nih.govacs.org These hybrid materials combine the properties of the inorganic metal-phosphonate backbone with the functionality of the organic side chains. The structure of these networks is influenced by several factors, including the coordination preferences of the metal ion, the number of phosphonate groups on the ligand, and the nature of the organic substituents.

While there are no specific reports on hybrid networks formed from this compound, it is plausible that this ligand could form such structures. The phosphonate group can act as a bridge between two or more metal centers. The bulky 2-methylphenyl and long octyl groups would likely occupy the space between the inorganic layers or within the pores of a three-dimensional framework. The formation of such networks would be highly dependent on the reaction conditions, such as the choice of metal ion, solvent, and temperature. The long alkyl chains could lead to the formation of lamellar structures with alternating inorganic and organic layers. rsc.org

Applications in Materials Science and Engineering

Corrosion Inhibition Studies

The ability of phosphonate-based compounds to protect metallic surfaces from corrosion is a well-documented phenomenon. oszk.hu These compounds can form a protective layer on the metal, effectively isolating it from the corrosive environment.

Mechanistic Investigations of Adsorption and Surface Protection

The primary mechanism behind the corrosion-inhibiting action of phosphonates involves their adsorption onto the metal surface. oszk.hu This process is largely driven by the strong chelating ability of the phosphonate (B1237965) group, which readily binds to metal ions. oszk.hu In the case of iron and steel, this results in the formation of a protective film composed of an Fe²⁺-phosphonate complex. oszk.hu

The adsorption process for phosphonic acids on iron surfaces typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. oszk.hu The structure of the organic part of the phosphonate molecule also plays a crucial role. The octyl and 2-methylphenyl groups in octyl (2-methylphenyl)phosphonate contribute to the formation of a dense, hydrophobic barrier that further impedes the ingress of corrosive species.

Studies on similar phosphine (B1218219) oxides have shown that their interaction with surfaces like silica (B1680970) involves hydrogen bonding between the P=O group and surface silanol (B1196071) groups or adsorbed water molecules. nih.gov This suggests that the phosphonate group's oxygen atoms are key to the initial adsorption process on metal oxide surfaces.

Electrochemical Characterization of Inhibitory Performance

Electrochemical techniques are instrumental in quantifying the effectiveness of corrosion inhibitors. Potentiodynamic polarization studies on various α-aminophosphonates have shown them to act as mixed-type inhibitors, with a predominant effect on the cathodic reaction. rsc.orgkfupm.edu.sa This means they primarily slow down the rate of reduction reactions occurring on the metal surface during corrosion.

The inhibition efficiency of phosphonate-based inhibitors generally increases with their concentration. rsc.orgresearchgate.net For instance, research on certain α-aminophosphonates demonstrated that maximum inhibition efficiency was achieved at a concentration of 564 × 10⁻⁶ M. rsc.orgkfupm.edu.sa Electrochemical impedance spectroscopy (EIS) is another powerful tool used to evaluate the protective properties of the adsorbed film. An increase in charge transfer resistance and a decrease in the double-layer capacitance are typically observed in the presence of an effective inhibitor, indicating the formation of a protective barrier on the metal surface.

Solvent Extraction and Separation Technologies

The selective binding properties of organophosphorus compounds make them highly valuable in solvent extraction processes, particularly for the recovery of heavy metals. mdpi.com

Extraction of Heavy Metals (e.g., Uranium) from Aqueous Media

Organophosphorus compounds, including phosphonates, are effective extractants for a range of heavy metals. mdpi.com Their ability to form stable complexes with metal ions allows for their selective transfer from an aqueous phase to an immiscible organic phase. This is particularly relevant in the nuclear industry for the extraction of uranium from ore leachates and in waste treatment processes.

Optimization of Extraction Parameters and Efficiency

The efficiency of solvent extraction processes is dependent on several key parameters that can be optimized to maximize the recovery of the target metal. These parameters often include the concentration of the extractant, the pH of the aqueous phase, the temperature, and the contact time between the two phases. mdpi.comresearchgate.net

For instance, increasing the extractant concentration generally leads to higher extraction efficiency up to a certain point, after which it may level off. The pH of the aqueous solution is a critical factor as it influences the speciation of both the metal ion and the extractant. mdpi.com Higher temperatures can sometimes enhance extraction kinetics but may also affect the stability of the extractant and the extracted complex. mdpi.com By systematically varying these parameters, optimal conditions for the selective and efficient extraction of a desired metal can be determined. mdpi.com

Supercritical Fluid Extraction Applications

Supercritical fluid extraction (SFE) presents an environmentally friendly alternative to traditional solvent extraction methods. researchgate.netmdpi.com Supercritical fluids, most commonly carbon dioxide (CO₂), exhibit properties of both liquids and gases, allowing for efficient extraction with the advantage of being easily removed from the product by simple depressurization. researchgate.netmdpi.comresearchgate.netmdpi.com

While supercritical CO₂ is nonpolar, its solvating power can be modified by the addition of a polar co-solvent, such as methanol (B129727) or ethanol, to extract a wider range of compounds. mdpi.comcore.ac.uk This technique has been successfully applied to extract various natural products and could be adapted for the extraction of metal-phosphonate complexes. mdpi.comcore.ac.uk The optimization of SFE parameters such as pressure, temperature, and co-solvent concentration is crucial for achieving high extraction yields. mdpi.com The use of SFE can lead to cleaner separation processes with reduced solvent waste.

Role as Industrial Additives and Components in Functional Materials

Organophosphonates, including aryl phosphonates like this compound, are a versatile class of compounds utilized across various industrial sectors as additives to enhance the performance and longevity of materials. Their efficacy stems from the presence of the C-P bond and the ability of the phosphonate group to interact with metal ions and surfaces.

Dispersion Agents

Phosphonates are employed as effective dispersing agents for solid particles in aqueous and non-aqueous systems. Their molecular structure, often featuring a polar phosphonate head and a non-polar organic tail, allows them to adsorb onto the surface of particles, preventing their agglomeration through electrostatic and steric hindrance. This property is crucial in the manufacturing of ceramics, pigments, and certain coatings. researchgate.netsemanticscholar.orggoogle.com

Polymeric dispersing agents based on phosphonates, such as polyoxyethylene di-phosphonates, have demonstrated the ability to deaggregate flocculated particles, significantly reducing the viscosity of concentrated suspensions. researchgate.net This effect is attributed to the brush-like adsorption of the polymer chains on the particle surface. While specific data for this compound is not available, its structural characteristics suggest it could function as a dispersant, particularly in organic media.

Bleach Stabilizers

In the pulp, paper, and textile industries, hydrogen peroxide is a common bleaching agent. However, its decomposition can be catalyzed by trace metal ions, leading to reduced bleaching efficiency and potential fiber damage. wikipedia.orgtappi.org Phosphonates act as "peroxide bleach stabilizers" by chelating these metal ions, thereby preventing the inactivation of the peroxide. wikipedia.orgtappi.orgalcochemminerals.com

Aminophosphonates like ATMP and DTPMP are frequently used for this purpose. nih.gov They are stable in the alkaline conditions of the bleaching process and effectively sequester metal ions that could otherwise catalyze peroxide decomposition. airedale-group.com The use of phosphonates can lead to a higher degree of brightness in the final product while minimizing the consumption of hydrogen peroxide. airedale-group.com

Metal Chelating Agents

The phosphonate group exhibits a strong affinity for di- and trivalent metal ions, making organophosphonates excellent chelating agents. wikipedia.orgtzgroupusa.com This ability to bind with metal ions is fundamental to many of their applications, including water treatment and as bleach stabilizers. The introduction of an amine group into the phosphonate molecule enhances its metal-binding capabilities. wikipedia.org

The stability of the metal-phosphonate complexes generally increases with the number of phosphonic acid groups in the molecule. wikipedia.org These chelating properties are utilized to control the reactivity of metal ions in various industrial processes, preventing unwanted precipitation and catalytic reactions.

Table 1: Common Phosphonate Chelating Agents and Their Applications

| Phosphonate Compound | Key Applications |

|---|---|

| Aminotrimethylene Phosphonic Acid (ATMP) | Calcium carbonate scale inhibition, chelating agent in detergents. biosourceinc.com |

| 1-Hydroxyethylidene-1,1-Diphosphonic Acid (HEDP) | Scale and corrosion inhibitor, bleach stabilization. airedale-group.combiosourceinc.com |

Scale Inhibition in Water Systems

One of the most significant industrial applications of phosphonates is the inhibition of mineral scale formation in cooling water systems, desalination plants, and oilfields. tzgroupusa.combiosourceinc.comapchem.com Scale, which is the precipitation of sparingly soluble salts like calcium carbonate and barium sulfate, can lead to equipment failure and reduced efficiency.

Phosphonates prevent scale formation through several mechanisms:

Threshold Inhibition: They interfere with the growth of crystal nuclei, preventing them from reaching a critical size for precipitation. tzgroupusa.com

Crystal Distortion: They adsorb onto the surface of growing crystals, distorting their structure and making it difficult for them to adhere to surfaces. tzgroupusa.com

Sequestration: They form stable, soluble complexes with the cations responsible for scale formation. biosourceinc.com

Phosphonates are effective at very low concentrations, often in the parts-per-million range, and are stable under the harsh conditions of industrial water systems. semanticscholar.org

Table 2: Mechanisms of Scale Inhibition by Phosphonates

| Mechanism | Description |

|---|---|

| Threshold Inhibition | Prevents the initial formation of scale crystals at sub-stoichiometric concentrations. tzgroupusa.com |

| Crystal Distortion | Alters the morphology of scale crystals, reducing their ability to form hard, adherent deposits. tzgroupusa.com |

Lubricant Additives

Phosphorus-containing compounds, including phosphonates, have a long history of use as additives in lubricants to enhance their performance, particularly under extreme pressure and high-temperature conditions. google.commachinerylubrication.com They function as anti-wear and extreme pressure agents by forming a protective film on metal surfaces. This film minimizes metal-to-metal contact, reducing friction and wear. usda.gov

Theoretical and Computational Studies of Phosphonate Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, providing a detailed description of electronic structure and energy. For phosphonates, these methods are used to predict geometries, vibrational frequencies, and thermodynamic properties.

Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. It is employed to study various aspects of phosphonates, from their synthesis to their interaction with other molecules. For instance, DFT studies have been used to investigate the mechanism of direct aryloxylation and alkyloxylation of dialkyl phosphonates, suggesting the in-situ formation of a highly reactive P(V) phosphoryl pyridin-1-ium salt as a key intermediate. nih.gov

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theory for accurate calculations, though they are more computationally intensive. dtic.mil These methods have been applied to study the tautomeric equilibrium between phosphites and phosphonates, showing that the equilibrium strongly favors the phosphonate (B1237965) form unless significant electron-withdrawing groups are present on the phosphorus atom. dtic.mil High-level ab initio calculations, such as the G3X method, have been used to compute standard enthalpies of formation (ΔfH°298) for a range of organophosphorus(III) compounds with an accuracy estimated between 5 to 10 kJ/mol. nih.gov

Vibrational spectra for compounds like dimethyl methylphosphonate (B1257008) (DMMP) and bis(2-ethylhexyl) phosphonate have been calculated at the HF/6-311G** level to help assign experimentally measured frequencies. dtic.mil Furthermore, advanced theoretical studies at the CCSD(T)/def2-TZVPP level have been used to explore the chemical space of CHOP isomers, detailing their structures and potential energy surfaces. nih.gov

Table 1: Comparison of Quantum Chemical Methods Used in Phosphonate Research

| Method | Typical Application | Key Findings for Phosphonate Systems | Citations |

|---|---|---|---|

| DFT (B3LYP) | Mechanistic studies, thermochemistry | Identified key reactive intermediates in synthesis reactions; calculated enthalpies of formation. | nih.govnih.gov |

| Ab Initio (HF, MP2) | Tautomerization energy, vibrational analysis | Confirmed the stability of the phosphonate tautomer; assigned vibrational spectra for simulants. | dtic.mil |

| High-level Ab Initio (G3X, CCSD(T)) | Accurate thermochemistry, potential energy surfaces | Provided reliable enthalpies of formation; mapped the chemical space of related isomers. | nih.govnih.gov |

Molecular Modeling of Phosphonate Structure and Reactivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For phosphonates, this includes molecular mechanics and molecular dynamics simulations, which are essential for studying large systems and dynamic processes.

Molecular Mechanics methods are used to optimize the structures of organophosphorus compounds and have been employed in conjunction with quantum mechanics to develop a theoretical understanding of their biological oxidation mechanisms. nih.gov These models can predict molecular conformations and are often used as a starting point for more complex simulations. For example, the structure of methylphosphonic acid shows a distorted tetrahedral geometry around the phosphorus atom, with a P=O bond length of approximately 1.50 Å and P-C bond length of about 1.76 Å. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) simulations are particularly useful for studying the interaction of phosphonates with surfaces and in solution. MD simulations have been used to investigate the adsorption of various phosphonic acids on mineral surfaces like calcite, revealing that the strength of adsorption is related to the number of phosphonic groups and the structure of the organic backbone. researchgate.net These simulations show that strong electrostatic interactions between the phosphonate oxygen atoms and surface cations (e.g., Ca²⁺) are dominant. rsc.org Similarly, ab initio MD simulations have been used to model the interaction between organic phosphates and goethite surfaces, highlighting the formation of stable surface complexes and the crucial role of water in mediating these interactions through proton transfer and hydrogen bonding. mdpi.com

The reactivity of phosphonates, particularly their hydrolysis, has also been a focus of modeling studies. Theoretical models have been developed to predict reaction rates and to determine whether reactions proceed through a concerted mechanism or via stable intermediates. dtic.mil

Investigation of Noncovalent Interactions in Phosphonate Aggregates

Noncovalent interactions (NCIs) are critical in determining the supramolecular chemistry, aggregation behavior, and biological function of molecules. acs.orgharvard.edu For phosphonates, these interactions, primarily hydrogen bonding and van der Waals forces, dictate how molecules self-assemble and interact with their environment. beilstein-journals.orgnih.gov

The phosphonic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of self-assembling supramolecular structures. beilstein-journals.orgnih.gov Computational studies have explored these interactions in detail. For example, in chiral phosphoric acid catalysts, NCIs such as hydrogen bonding and π-π stacking are responsible for their effectiveness in asymmetric synthesis. acs.org

Theoretical studies on related phosphorus compounds, like phosphine (B1218219) trimers and tetramers, have identified various noncovalent forces, including P···P pnictogen bonds, PH···P hydrogen bonds, and other weak interactions that contribute to the stability of molecular aggregates. nih.gov While weaker than traditional hydrogen bonds, these interactions are directional and can influence the crystal packing and aggregation of organophosphorus compounds. The study of these forces is essential for crystal engineering and the design of new materials. mdpi.com

Table 2: Types of Noncovalent Interactions in Phosphonate-Related Systems

| Interaction Type | Description | Relevance to Phosphonates | Citations |

|---|---|---|---|

| Hydrogen Bonding | Strong, directional interaction involving a hydrogen atom between two electronegative atoms (e.g., O-H···O=P). | Dominant force in the self-assembly of phosphonic acids and their interaction with polar solvents and surfaces. | beilstein-journals.orgnih.gov |

| π-π Stacking | Attraction between aromatic rings. | Relevant for arylphosphonates, influencing catalyst-substrate binding and crystal packing. | acs.org |

| Pnictogen Bonding | Interaction involving a Group 15 element (like P) as the electrophilic site. | Contributes to the stability of phosphine and phosphonate aggregates in the solid state. | nih.gov |

| van der Waals Forces | General intermolecular forces (dispersion, dipole-dipole). | Important for the interaction of alkyl chains and overall packing in condensed phases. | acs.org |

Prediction of Chemical Descriptors and Reaction Pathways

Computational chemistry allows for the prediction of various chemical descriptors that correlate with a molecule's physical properties and reactivity. For organophosphorus compounds, descriptors such as partial charges, frontier molecular orbital energies (HOMO/LUMO), and electrostatic potentials are calculated to understand and predict their chemical behavior. tandfonline.comnih.gov

For example, a theoretical study on the biological oxidation of organophosphorus pesticides found a significant linear relationship between the calculated partial charge on the phosphorus atom and the enzymatic activity, helping to elucidate the reaction mechanism. nih.gov

Computational tools can also map out entire reaction pathways , providing valuable information for synthesis planning. By identifying potential transition states and intermediates, chemists can understand the feasibility of a proposed synthetic route. nih.gov For instance, the synthesis of dimethyl methylphosphonate can proceed via several named reactions, such as the Michaelis-Arbuzov rearrangement or the esterification of methylphosphonic acid, and computational frameworks can help evaluate these different pathways. nih.gov DFT studies have been instrumental in clarifying the mechanism of reactions like the Atherton-Todd synthesis of phosphonates and related compounds. researchgate.net Modeling efforts have also focused on predicting the hydrolysis pathways of phosphonate esters, which is crucial for understanding their environmental fate and designing methods for their detoxification. dtic.mil

Environmental Fate and Degradation of Phosphonates

Biodegradation Pathways (Aerobic and Anaerobic)

Microbial degradation is a primary pathway for the breakdown of phosphonates in the environment. nbinno.com This process is primarily carried out by prokaryotic microorganisms and some lower eukaryotes, which have evolved specific enzymatic systems to cleave the resilient C-P bond, often as a means of acquiring phosphorus in phosphate-limited environments. researchgate.netdoaj.orgscispace.com

Aerobic Biodegradation:

Under aerobic conditions, several enzymatic pathways are responsible for phosphonate (B1237965) degradation. The most studied of these is the C-P lyase pathway , which can degrade a wide range of phosphonates. scispace.comnih.gov This multi-subunit enzyme complex catalyzes the reductive cleavage of the C-P bond. nih.govnih.gov Another significant aerobic pathway involves oxidative cleavage , facilitated by enzymes such as PhnY and PhnZ, which utilize molecular oxygen and iron to hydroxylate the carbon adjacent to the phosphorus, leading to the eventual cleavage of the C-P bond. nih.govb-tu.de

Anaerobic Biodegradation:

Biodegradation of phosphonates can also occur in the absence of oxygen. The C-P lyase pathway has been observed to function under anaerobic conditions in some bacteria, such as the phototrophic bacterium Rhodobacter capsulatus. scispace.com In some E. coli strains, the degradation of methylphosphonic acid is even inhibited by the presence of oxygen, highlighting the importance of anaerobic pathways. scispace.com

The efficiency of these biodegradation pathways can be influenced by the specific structure of the phosphonate compound and the prevailing environmental conditions. Industrial phosphonates are often more resistant to biodegradation compared to naturally occurring ones. nbinno.com

Chemical Degradation Mechanisms (Hydrolytic, Reductive, Oxidative)

While the C-P bond is generally stable, chemical degradation of phosphonates can occur under specific environmental conditions through hydrolytic, reductive, and oxidative mechanisms.

Hydrolytic Degradation:

The direct hydrolysis of the C-P bond in phosphonates is generally a slow process under typical environmental pH and temperature conditions. msu.rumdpi.com However, the presence of certain functional groups adjacent to the phosphonate group can increase its susceptibility to hydrolysis. nih.govb-tu.de For instance, phosphonates with a neighboring carbonyl or carboxyl group can undergo hydrolytic cleavage more readily. nih.govb-tu.de Acid-catalyzed hydrolysis is a known method for the conversion of phosphonate esters to their corresponding phosphonic acids, often requiring elevated temperatures and strong acids. mdpi.com

Reductive Degradation:

Reductive cleavage of the C-P bond is a key step in the C-P lyase biochemical pathway. nih.gov Abiotic reductive degradation in the environment is less commonly documented for the C-P bond itself, which is known for its stability.

Oxidative Degradation:

Oxidative cleavage is a significant abiotic and biotic degradation mechanism. Aminopolyphosphonates can be rapidly oxidized in the presence of manganese(II) and oxygen, leading to the formation of stable breakdown products. researchgate.net From a biological perspective, enzymes like PhnY and PhnZ catalyze an oxidative cleavage of the C-P bond. nih.govb-tu.de This pathway involves the use of molecular oxygen and ferrous iron. b-tu.de

Photochemical Degradation in Aquatic and Atmospheric Environments

Photochemical degradation, or photolysis, can be a significant abiotic degradation pathway for phosphonates, particularly in aquatic environments. nih.gov The direct photolysis of many phosphonates by sunlight is slow. msu.ru However, the presence of photosensitizers, such as iron, can significantly accelerate their degradation. researchgate.netnih.gov

In aquatic systems, the photodegradation of iron(III)-phosphonate complexes is particularly rapid. nbinno.comresearchgate.net This process is influenced by pH, with faster degradation rates generally observed at lower pH values. nih.govresearchgate.net The irradiation of phosphonates with UV light, especially in the presence of iron, leads to their conversion into orthophosphates and various by-products. nih.govresearchgate.net While laboratory studies use high-intensity UV lamps, it is expected that photodegradation also occurs under natural sunlight, albeit at a slower rate. nih.govresearchgate.net

Information on the atmospheric degradation of phosphonates is less abundant. However, like other organic compounds in the atmosphere, they would be expected to react with photochemically generated radicals, such as hydroxyl radicals.

The table below summarizes the half-lives of selected phosphonates under UV irradiation in the presence and absence of iron at different pH values, based on laboratory studies.

| Phosphonate | pH | Iron Presence | Half-life (minutes) |

| NTMP | 3 | Without Iron | 15 - 35 |

| NTMP | 3 | With Iron | 5 - 10 |

| NTMP | 5-6 | Without Iron | 10 - 35 |

| NTMP | 5-6 | With Iron | 5 - 15 |

| NTMP | 10 | Without Iron | 50 - 75 |

| NTMP | 10 | With Iron | 35 - 60 |

| EDTMP | 3 | Without Iron | 15 - 35 |

| EDTMP | 3 | With Iron | 5 - 10 |

| EDTMP | 5-6 | Without Iron | 10 - 35 |

| EDTMP | 5-6 | With Iron | 5 - 15 |

| EDTMP | 10 | Without Iron | 50 - 75 |

| EDTMP | 10 | With Iron | 35 - 60 |

| DTPMP | 3 | Without Iron | 15 - 35 |

| DTPMP | 3 | With Iron | 5 - 10 |

| DTPMP | 5-6 | Without Iron | 10 - 35 |

| DTPMP | 5-6 | With Iron | 5 - 15 |

| DTPMP | 10 | Without Iron | 50 - 75 |

| DTPMP | 10 | With Iron | 35 - 60 |

| HDTMP | 3 | Without Iron | 15 - 35 |

| HDTMP | 3 | With Iron | 5 - 10 |

| HDTMP | 5-6 | Without Iron | 10 - 35 |

| HDTMP | 5-6 | With Iron | 5 - 15 |

| HDTMP | 10 | Without Iron | 50 - 75 |

| HDTMP | 10 | With Iron | 35 - 60 |

Data sourced from laboratory studies using a middle-pressure mercury lamp. nih.govresearchgate.net

Environmental Mobility and Sorption Characteristics

The environmental mobility of phosphonates is largely governed by their strong tendency to adsorb to surfaces. researchgate.net This includes interactions with soil particles, sediments, and sludge in wastewater treatment plants. researchgate.netnih.gov The strong adsorption is due to the phosphonic acid functional group, which can form complexes with various metal ions and bind to mineral surfaces. researchgate.net

In natural waters, phosphonates are expected to be predominantly present as calcium and magnesium complexes, which influences their speciation and transport. nbinno.comresearchgate.net The sorption of phosphonates to soil is influenced by soil properties such as pH and the content of iron and aluminum oxides. mdpi.com Generally, sorption increases with increasing iron and aluminum content and at lower pH values. mdpi.com

Due to their strong sorption, the mobility of phosphonates in soil and groundwater is expected to be limited, reducing the potential for widespread contamination of water resources. researchgate.net However, the competition for sorption sites with other anions, such as phosphate (B84403), can influence their mobility. mdpi.com

Identification of Transformation Products and Metabolites

The degradation of phosphonates leads to the formation of various transformation products and metabolites. A common and well-documented transformation product of many aminophosphonates is aminomethylphosphonic acid (AMPA) . nih.govnih.govresearchgate.net AMPA can be formed through both biotic and abiotic degradation pathways, including photochemical degradation. nih.govresearchgate.netb-tu.de

During the photodegradation of phosphonates like NTMP, EDTMP, and DTPMP, AMPA is formed as a by-product, which is subsequently converted to orthophosphate. nih.govresearchgate.net In wastewater treatment processes, AMPA can be produced during coagulation and biological treatment. researchgate.net

The breakdown of the parent phosphonate compound can also lead to the release of orthophosphate, which can contribute to eutrophication in aquatic environments. nih.govresearchgate.net Other transformation products can be formed through oxidation and hydrolysis of the parent compound. acs.org For example, the oxidation of organophosphites can lead to the formation of their corresponding phosphate counterparts. acs.org The identification of these transformation products is crucial for a complete understanding of the environmental fate and potential impact of phosphonates.

Future Research Directions and Emerging Applications

Development of Advanced Synthetic Methodologies

The synthesis of phosphonates is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods continues to drive research. For a sterically hindered compound like Octyl (2-methylphenyl)phosphonate, future research will likely focus on overcoming the challenge posed by the ortho-methyl group.

Traditional methods such as the Michaelis-Arbuzov reaction, which typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, may require optimization to accommodate the steric bulk of the 2-methylphenyl group. organic-chemistry.orgnih.govnih.govchinesechemsoc.org Recent advancements in this area include the use of Lewis acid catalysts and photochemically-assisted reactions to proceed under milder conditions. nih.govnih.govacs.org A radical alternative to the conventional nucleophilic substitution has also been developed, which shows excellent functional group tolerance and is applicable to a wide range of alkyl halides. chinesechemsoc.org

Palladium-catalyzed cross-coupling reactions represent another promising avenue. organic-chemistry.org These methods have shown success in forming C-P bonds with a variety of aryl halides and have been adapted for the synthesis of sterically hindered phosphines. pleiades.online Research into phosphonate-directed ortho C–H borylation offers a pathway to highly substituted aryl phosphonates, which has been a synthetic challenge. nih.gov

Future synthetic strategies for this compound could explore these advanced catalytic systems to improve yields and reduce reaction times. The development of one-pot procedures, which minimize intermediate purification steps, would also be a significant step forward in the sustainable synthesis of this and related compounds. nih.gov

| Synthetic Method | Potential Application for this compound | Key Advantages |

| Lewis Acid-Mediated Michaelis-Arbuzov | Synthesis from 2-methylphenyl halide and trioctyl phosphite. | Milder reaction conditions, potential for higher yields with hindered substrates. nih.govnih.gov |

| Palladium-Catalyzed Cross-Coupling | Coupling of a 2-methylphenyl-containing precursor with an octyl phosphite derivative. | High functional group tolerance, applicable to sterically hindered systems. organic-chemistry.orgpleiades.online |

| Ortho C–H Borylation | Functionalization of a simpler aryl phosphonate (B1237965) to introduce the 2-methyl group. | Access to highly substituted and sterically hindered aryl phosphonates. nih.gov |

| Radical Arbuzov Reaction | Reaction of an octyl radical precursor with a 2-methylphenyl phosphite derivative. | Broad substrate scope, including tertiary alkyl halides, and excellent functional group tolerance. chinesechemsoc.org |

Exploration of Novel Catalytic Functions

The catalytic potential of organophosphorus compounds is a rapidly growing field of study. nih.govutoronto.caacs.org While metal phosphonates have been investigated as heterogeneous catalysts, the direct use of compounds like this compound as organocatalysts or as ligands in homogeneous catalysis is an exciting frontier.

The phosphonate moiety can act as a Lewis base, and the presence of the bulky 2-methylphenyl group could impart unique steric and electronic properties to a catalytic center. This could be exploited in asymmetric catalysis, where the design of chiral ligands is crucial for achieving high enantioselectivity. acs.orgresearchgate.netchimia.chdoaj.orgnih.gov Future research could involve the synthesis of chiral derivatives of this compound and their application as ligands in transition-metal-catalyzed reactions such as hydrogenation and allylic substitution. acs.orgnih.gov

Furthermore, the field of nucleophilic phosphine (B1218219) catalysis, where phosphines are used to activate substrates, could be extended to phosphonates under certain conditions. nih.govacs.org The unique steric environment created by the 2-methylphenyl group might lead to novel reactivity and selectivity in these types of transformations.

Design of Next-Generation Materials with Phosphonate Components

Phosphonates are increasingly being incorporated into polymers to create materials with advanced properties. mdpi.comacs.orgmdpi.comrsc.org The introduction of this compound into a polymer backbone or as a pendant group could lead to materials with tailored characteristics.

One area of interest is the development of flame-retardant materials. Aryl polyphosphonates have demonstrated effectiveness as halogen-free flame retardants for a variety of polymers. The phosphorus content contributes to char formation, which acts as a barrier to heat and mass transfer during combustion. The bulky 2-methylphenyl group in this compound could enhance thermal stability and influence the rheological properties of the polymer melt.

Phosphonate-functionalized polymers are also being explored for biomedical applications. mdpi.comnih.gov The phosphonate group can improve adhesion to bone and other tissues, making these materials promising for dental applications and tissue engineering. rsc.orgnih.gov The octyl group would impart hydrophobicity, which could be tuned to control protein adsorption and cellular interactions.

| Material Application | Potential Role of this compound | Desired Properties |

| Flame Retardants | As an additive or comonomer in polymers like polycarbonates and polypropylenes. | Increased thermal stability, enhanced char formation. acs.org |

| Biomaterials | Incorporated into biodegradable polymers for tissue scaffolds or dental adhesives. | Improved adhesion to mineralized tissues, tunable hydrophobicity. rsc.orgnih.gov |

| Functional Coatings | As a component of antimicrobial or corrosion-resistant coatings. | Generation of reactive oxygen species (when complexed with metals), formation of protective surface layers. mdpi.com |

Enhanced Understanding of Phosphonate Behavior at the Molecular Level

A deeper understanding of the molecular behavior of this compound is crucial for the rational design of new applications. Advanced analytical and computational techniques can provide valuable insights into its structure, dynamics, and interactions.

31P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phosphorus-containing compounds. nih.govacs.orgnih.govhuji.ac.ilwikipedia.org Future studies could use 31P NMR to probe the electronic environment of the phosphorus nucleus in this compound and its interactions with other molecules, such as metal ions or surfaces. The chemical shift and coupling constants can provide detailed information about coordination and bonding. nih.govwikipedia.org

Computational modeling , using techniques like density functional theory (DFT), can be employed to predict and understand the structural and electronic properties of this compound. uaeh.edu.mx These studies can elucidate the influence of the 2-methylphenyl group on the geometry and reactivity of the phosphonate moiety. Molecular dynamics simulations could also be used to study its behavior in different environments, such as at interfaces or within a polymer matrix. nih.gov

Innovative Approaches in Environmental Science and Remediation

Phosphonates are finding new and innovative applications in environmental science, from resource recovery to pollution prevention. The unique combination of a hydrophobic octyl group and a metal-chelating phosphonate moiety in this compound makes it a promising candidate for several environmental technologies.

One emerging application is in the extraction and separation of rare earth elements (REEs) from secondary sources like phosphogypsum and electronic waste. nih.govmdpi.comdigitellinc.comresearchgate.netbohrium.com The phosphonate group can selectively bind to REEs, while the octyl group enhances solubility in organic solvents, making it suitable for liquid-liquid extraction processes. The steric hindrance from the 2-methylphenyl group could potentially influence the selectivity for different REEs.

Another area of interest is the development of corrosion inhibitors . rsc.orgresearchgate.netnih.govresearchgate.netdoi.org Phosphonates can form protective films on metal surfaces, preventing corrosion, particularly in challenging environments like marine systems. nih.gov The long octyl chain of this compound would create a hydrophobic barrier, further enhancing its protective capabilities.

Finally, the development of antimicrobial coatings containing phosphonate-metal complexes offers a novel approach to combatting microbial growth on surfaces. mdpi.com Copper phosphonate-functionalized materials have been shown to generate reactive oxygen species, leading to effective antimicrobial activity. The incorporation of this compound into such coatings could provide durable and effective antimicrobial surfaces.

| Environmental Application | Mechanism of Action | Potential Advantage of this compound |

| Rare Earth Element Extraction | Selective chelation of REE ions by the phosphonate group for solvent extraction. | Enhanced solubility in organic phases and potentially altered selectivity due to the aryl substituent. nih.gov |

| Corrosion Inhibition | Formation of a protective phosphonate layer and a hydrophobic barrier on metal surfaces. | Improved protection in aqueous and marine environments due to the long alkyl chain. rsc.orgnih.gov |

| Antimicrobial Surfaces | As a ligand for metal ions that catalyze the formation of reactive oxygen species. | Durable and effective antimicrobial properties when incorporated into coatings. mdpi.com |

| Sequestering Agents | Binding of metal ions to prevent scale formation in industrial water systems. | High stability and effectiveness in a range of pH and temperature conditions. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octyl (2-methylphenyl)phosphonate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using organometallic reagents. For example, phosphonate esters are typically prepared by reacting phosphoryl chloride derivatives with alcohols or Grignard reagents. In a modified approach, anhydrous ether and Grignard reagents (e.g., phenylmagnesium bromide) are stirred at room temperature for >20 hours, followed by purification via column chromatography (silica gel, CH₂Cl₂/EtOAc). Yields (~44%) depend on stoichiometry, reaction time, and solvent polarity .

Q. How can researchers optimize purification of this compound to minimize byproducts?

- Methodological Answer : Post-synthesis, vacuum distillation removes excess alcohols, followed by column chromatography (silica gel with gradient elution). Monitoring via TLC and spectroscopic techniques (e.g., IR, ¹H NMR) ensures purity. For example, IR peaks at 1227 cm⁻¹ (P=O stretch) and ¹H NMR signals for alkyl/aryl groups confirm structural integrity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/³¹P NMR : Identify alkyl/aryl protons (δ 0.5–7.5 ppm) and phosphorus environments (δ 20–35 ppm for phosphonates).

- IR Spectroscopy : Key peaks include P=O (~1250 cm⁻¹) and P-O-C (~1050 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can analytical challenges in differentiating phosphonate species be resolved during mixed-phase studies?

- Methodological Answer : Advanced chromatographic methods (e.g., HPLC-MS with ion-pairing agents) or ³¹P NMR spectroscopy are required to distinguish structurally similar phosphonates. For example, ion-exchange chromatography coupled with mass spectrometry can separate species based on hydrophobicity and charge, while ³¹P NMR provides resolution for phosphorus-containing functional groups .

Q. What drives third-phase formation in phosphonate-diluent systems, and how does this impact extraction efficiency?

- Methodological Answer : Third-phase formation in systems like HNO₃/TBP/n-dodecane is driven by reverse micelle aggregation. For phosphonates, this depends on acid strength (HClO₄ > HNO₃ > HCl) and extractant structure. Small-angle neutron scattering (SANS) reveals aggregate size changes near the limit of organic phase stability (LOC). Researchers should optimize solvent polarity and extractant concentration to suppress phase splitting .

Q. What structure-activity relationships govern this compound’s performance in surface modification or catalysis?

- Methodological Answer : The compound’s amphiphilic structure (hydrophobic octyl chain and polar phosphonate group) enables applications in self-assembled monolayers (SAMs) for electronic materials. Surface adsorption studies (e.g., contact angle measurements, XPS) correlate alkyl chain length with monolayer stability, while the aryl group enhances π-π interactions in catalytic systems .

Data Contradiction and Validation

Q. How should researchers address discrepancies in phosphonate quantification across analytical methods?

- Methodological Answer : Cross-validate results using complementary techniques. For instance, combine elemental analysis (P content) with ³¹P NMR integration and HPLC-MS quantification. Calibrate instruments with certified phosphonate standards to resolve contradictions from matrix interference or speciation errors .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.